molecular formula C27H28N2O3 B12481608 N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

Cat. No.: B12481608
M. Wt: 428.5 g/mol
InChI Key: HRYUMIHLYXRGMP-IBVKSMDESA-N
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Description

N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is a complex organic compound with a unique structure that includes a tetrahydroquinoline core, a phenylacetamide group, and a methylphenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methylphenoxyacetyl Group: This step involves the acylation of the tetrahydroquinoline core with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylacetamide Group: The final step involves the coupling of the intermediate with phenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

  • N-{(2R,4S)-2-methyl-1-[(4-methoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
  • N-{(2R,4S)-2-methyl-1-[(4-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
  • N-{(2R,4S)-2-methyl-1-[(4-fluorophenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

Uniqueness

N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and phenylacetamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(2R,4S)-2-methyl-1-[2-(4-methylphenoxy)acetyl]-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C27H28N2O3/c1-19-13-15-23(16-14-19)32-18-27(31)28-20(2)17-26(24-11-7-8-12-25(24)28)29(21(3)30)22-9-5-4-6-10-22/h4-16,20,26H,17-18H2,1-3H3/t20-,26+/m1/s1

InChI Key

HRYUMIHLYXRGMP-IBVKSMDESA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)C)N(C4=CC=CC=C4)C(=O)C

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)C)N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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